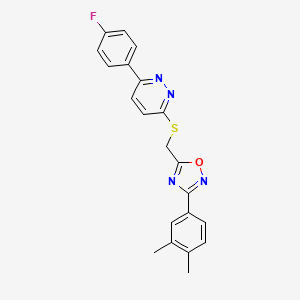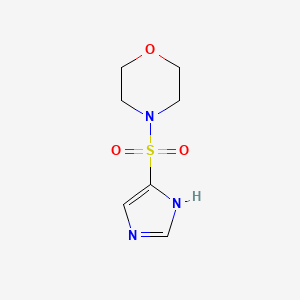![molecular formula C14H14N2O2 B2878120 N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide CAS No. 2188733-59-5](/img/structure/B2878120.png)
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA is a quinoline derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Mecanismo De Acción
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of MMPs and COX-2. MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can prevent the invasion and metastasis of cancer cells. COX-2 is an enzyme that is induced during the inflammatory response and is responsible for the production of prostaglandins, which contribute to pain and inflammation. Inhibition of COX-2 activity by N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. Inhibition of MMP activity by N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can prevent the invasion and metastasis of cancer cells, while inhibition of COX-2 activity can reduce inflammation and pain. N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in lab experiments is that it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide analogs that have improved potency and selectivity for MMPs and COX-2. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in vivo, which can provide insight into its potential use as a therapeutic agent. Additionally, N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
Métodos De Síntesis
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-methoxyquinoline with propargyl bromide to form N-(2-methoxyquinolin-4-yl)prop-2-yn-1-amine. This intermediate is then reacted with acetic anhydride to form N-(2-methoxyquinolin-4-yl)prop-2-enamide, which is the final product.
Propiedades
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-8-14(18-2)16-12-7-5-4-6-11(10)12/h3-8H,1,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJYQLMMFJXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)
![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2878045.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)
![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)

![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)